molecular formula C7H10N2O2 B8565020 2-Aminomethyl-5-methoxy-pyridin-4-ol

2-Aminomethyl-5-methoxy-pyridin-4-ol

Cat. No.: B8565020
M. Wt: 154.17 g/mol
InChI Key: FVLPLGUGJALRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value 2-Aminomethyl-5-methoxy-pyridin-4-ol is a chemical compound offered for research purposes. As a functionalized pyridine derivative, it features both aminomethyl and hydroxyl substituents on its heteroaromatic ring, making it a versatile building block in medicinal and synthetic chemistry. Pyridine and aminopyridine scaffolds are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules and FDA-approved pharmaceuticals . These structures are known to interact with a variety of enzymes and receptors, leading to a broad spectrum of biological activities . Potential Research Uses This compound serves as a key synthetic intermediate for the development of novel molecules. The aminopyridine core is a common feature in compounds with documented pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . Researchers may utilize this chemical as a precursor in multicomponent reactions or for the synthesis of more complex heterocyclic systems targeted at kinase inhibition or other biological mechanisms . Its structural features allow it to act as a hydrogen bond donor and acceptor, which can be crucial for interacting with biological targets . Handling and Disposal For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment, including gloves and eyeshields. Proper laboratory practices should be followed at all times.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(aminomethyl)-5-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C7H10N2O2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,3,8H2,1H3,(H,9,10)

InChI Key

FVLPLGUGJALRJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)CN

Origin of Product

United States

Synthetic Methodologies and Routes for 2 Aminomethyl 5 Methoxy Pyridin 4 Ol

Established Synthetic Pathways to Pyridinol Derivatives

The synthesis of pyridinol derivatives, particularly those with a hydroxyl group at the 4-position, can be approached through various established methodologies. These strategies can be broadly categorized into two main approaches: the construction of a pre-functionalized pyridine (B92270) ring or the modification of a pre-existing pyridine core.

Ring Formation Strategies for Substituted Pyridinol Systems

The de novo synthesis of the pyridine ring offers a powerful method for introducing the desired substitution pattern from acyclic precursors. Several classical and modern named reactions are applicable for the formation of pyridin-4-ol (or its tautomeric form, 4-pyridone) systems.

One of the most prominent methods is the Hantzsch pyridine synthesis and its variations. While the classical Hantzsch synthesis yields dihydropyridines, subsequent oxidation can lead to the aromatic pyridine ring. By carefully selecting the starting β-ketoester, aldehyde, and ammonia (B1221849) source, one can introduce substituents at various positions. For a 4-hydroxypyridine (B47283), a modified approach where the C4 substituent is a precursor to a hydroxyl group would be necessary.

Another versatile strategy involves [4+2] cycloaddition reactions , where a 1,3-diene equivalent reacts with a dienophile containing a nitrogen atom. The choice of diene and dienophile allows for the introduction of various substituents. For instance, the reaction of a 1-aza-1,3-butadiene with an appropriate dienophile can lead to a tetrahydropyridine (B1245486) intermediate, which can then be aromatized to the desired pyridine.

More contemporary methods, such as multicomponent reactions , provide a convergent and efficient approach to highly substituted pyridines. For example, a three-component reaction involving lithiated methoxyallene (B81269), nitriles, and carboxylic acids has been shown to produce highly functionalized 4-hydroxypyridine derivatives. researchgate.netchim.it This approach is particularly attractive for its modularity, allowing for the introduction of diverse substituents. A similar three-component synthesis based on an aza-Wittig/Diels-Alder sequence has also been developed for polysubstituted pyridines. nih.gov

The following table summarizes key ring formation strategies applicable to pyridinol synthesis:

Reaction Type Key Precursors Advantages Potential Challenges
Hantzsch Dihydropyridine (B1217469) Synthesisβ-ketoester, Aldehyde, AmmoniaWell-established, readily available starting materials.Requires subsequent oxidation, regioselectivity can be an issue for complex substitution patterns.
[4+2] Cycloaddition1-Aza-1,3-butadiene, DienophileHigh degree of control over stereochemistry and regiochemistry.Availability of suitable diene and dienophile precursors.
Multicomponent Reactionse.g., Alkoxyallenes, Nitriles, Carboxylic AcidsHigh efficiency, convergent, modular.Optimization of reaction conditions for specific substrates may be required.

Introduction of Hydroxyl and Aminomethyl Moieties on Pyridine Rings

Alternatively, functional groups can be introduced onto a pre-formed pyridine ring. The introduction of a hydroxyl group at the 4-position of a pyridine ring is a common transformation. One established method involves the diazotization of a 4-aminopyridine (B3432731) followed by hydrolysis of the resulting diazonium salt. guidechem.com Another approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 4-position with a hydroxide (B78521) source.

The introduction of an aminomethyl group at the 2-position can be achieved through several routes. A common strategy involves the conversion of a 2-methylpyridine (B31789) to a 2-(halomethyl)pyridine, which can then undergo nucleophilic substitution with an amine or a protected amine equivalent. Alternatively, a 2-cyanopyridine (B140075) can be reduced to a 2-(aminomethyl)pyridine. A process for the preparation of 2-aminomethylpyridine derivatives has been described involving the reaction of a 2-substituted pyridine with a nitroalkane followed by hydrogenation. google.com

Targeted Synthetic Approaches for 2-Aminomethyl-5-methoxy-pyridin-4-ol

The synthesis of this compound requires a carefully designed strategy that controls the regiochemistry of the four substituents. This can be achieved through either a linear sequence, where the substituents are introduced one by one onto a pyridine core, or a convergent approach, where pre-functionalized fragments are combined.

Regioselective Functionalization Strategies at Pyridine Positions

Achieving the desired substitution pattern on the pyridine ring is a significant challenge due to the directing effects of the nitrogen atom and the existing substituents. The electron-withdrawing nature of the pyridine nitrogen generally directs nucleophilic attack to the 2- and 4-positions.

For the target molecule, a plausible retrosynthetic analysis would involve disconnecting the aminomethyl group first, leading to a 2-methyl-5-methoxy-pyridin-4-ol intermediate. The methoxy (B1213986) group could be introduced via nucleophilic aromatic substitution on a suitably activated precursor, for instance, a 5-halo-2-methyl-pyridin-4-ol. The 4-hydroxyl group could be present from the initial ring formation or introduced at a later stage.

The following table outlines potential regioselective functionalization strategies:

Target Position Functional Group Potential Strategy Key Considerations
C4-OHDiazotization of 4-aminopyridine precursor followed by hydrolysis.Requires a 4-amino precursor.
C5-OCH3Nucleophilic aromatic substitution of a 5-halopyridine.Activation of the 5-position may be necessary.
C2-CH2NH2Reduction of a 2-cyanopyridine or functionalization of a 2-methylpyridine.Compatibility with other functional groups on the ring.

Multi-step Convergent and Linear Synthetic Sequences

A linear synthetic sequence could start from a commercially available substituted pyridine, for example, a 2-amino-5-methoxypyridine (B21397). prepchem.com The synthesis of 2-amino-5-hydroxypyridine (B112774) has been reported, which could serve as a key intermediate. researchgate.net From such a precursor, introduction of the aminomethyl group at the 2-position and the hydroxyl group at the 4-position would need to be strategically planned.

A convergent synthetic sequence would involve the construction of the pyridine ring from smaller, functionalized building blocks. For instance, a multicomponent reaction as described by Brückner could be adapted. chim.it This would involve the reaction of a nitrile bearing the precursor to the aminomethyl group, an appropriate carboxylic acid, and a lithiated methoxyallene derivative that would ultimately form the 5-methoxy-pyridin-4-ol core.

Precursors and Building Blocks Utilized in this compound Synthesis

The selection of appropriate precursors is critical for the successful synthesis of the target molecule. Based on the established synthetic methodologies, a variety of building blocks could be envisioned.

For ring-forming strategies, precursors would include:

β-dicarbonyl compounds: Such as acetoacetate (B1235776) derivatives, which can provide the C2, C3, and C4 atoms of the pyridine ring.

Enamines or enol ethers: These can serve as the three-carbon component in reactions with ammonia or its equivalents.

Nitriles: A nitrile-containing precursor could be used to introduce the C2 and its substituent.

For functionalization of a pre-existing pyridine ring, key precursors would include:

Halogenated pyridines: For example, a 2-chloro-5-methoxypyridine (B151447) could serve as a scaffold for further functionalization.

Aminopyridines: A 4-aminopyridine derivative could be used to introduce the 4-hydroxyl group via diazotization.

Methylpyridines: A 2-methylpyridine can be a precursor to the 2-aminomethyl group.

The following table lists some potential precursors and their role in the synthesis:

Precursor Role in Synthesis Example Reaction
2-Amino-5-methoxypyridineStarting material for linear synthesisIntroduction of the 4-hydroxyl and 2-aminomethyl groups. prepchem.com
4-Aminopyridine derivativesPrecursor to the 4-hydroxyl groupDiazotization and hydrolysis. guidechem.com
2-Methyl-5-substituted pyridinePrecursor to the 2-aminomethyl groupHalogenation of the methyl group followed by amination.
Lithiated methoxyalleneBuilding block for ring formationMulticomponent reaction with a nitrile and carboxylic acid. researchgate.netchim.it
2-Cyano-5-methoxypyridinePrecursor to the 2-aminomethyl groupReduction of the nitrile to the amine.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers powerful tools that can enhance the efficiency, selectivity, and complexity of molecular construction. For pyridinol synthesis, these techniques provide pathways to novel structures and improve upon traditional methods.

Photochemical reactions utilize light energy to access electronically excited states, enabling transformations that are often inaccessible through thermal methods. nih.gov The input of energy provided by light can produce strained and unique compounds from relatively simple building blocks. nih.gov In the context of pyridine chemistry, ultraviolet (UV) irradiation can activate the π-bonds of the pyridine ring, making it susceptible to reactions with radicals, which can be a route to functionalization. nih.gov

Visible-light photoredox catalysis has emerged as a particularly powerful tool. acs.org This method uses a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) events, generating radical intermediates under mild conditions. princeton.edu These reactive intermediates can then be used to form new carbon-carbon or carbon-heteroatom bonds, providing a pathway for introducing substituents onto a pre-formed pyridine or pyridinol core. acs.org The transformation of pyridinium (B92312) salts under photochemical conditions is another strategy that can lead to a variety of structurally complex motifs. researchgate.net While direct photochemical synthesis of this compound is not prominently documented, these principles represent a frontier for creating such substituted pyridinols.

Microwave-assisted organic synthesis (MAOS) has become a transformative technique in synthetic chemistry, prized for its ability to dramatically reduce reaction times, often from hours or days to mere minutes. chemicaljournals.comnih.gov This acceleration is due to the efficient and rapid heating of polar molecules and solvents through dielectric heating. chemicaljournals.comchim.it MAOS frequently leads to higher product yields, increased product purity, and a reduction in unwanted side reactions compared to conventional heating methods. tandfonline.comresearchgate.net

The application of microwave irradiation is widespread in the synthesis of nitrogen-containing heterocycles. tandfonline.comrsc.orgresearchgate.net For pyridinol derivatives, MAOS can be applied to key reaction types such as multicomponent reactions (e.g., Hantzsch pyridine synthesis), cycloadditions, and condensation reactions. nih.govorganic-chemistry.org The one-pot Bohlmann-Rahtz pyridine synthesis, for example, can be performed in a single step under microwave irradiation at 170°C in 10-20 minutes, a significant improvement over the traditional two-step process requiring high-temperature cyclodehydration. organic-chemistry.org The enhanced efficiency and speed make MAOS a highly attractive method for the rapid generation of libraries of substituted pyridinols for research and development. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Heterocycles
Reaction TypeConventional HeatingMicrowave-Assisted SynthesisYield ImprovementReference
Bohlmann-Rahtz Pyridine SynthesisTwo steps, hours/daysOne step, 10-20 minConsistently higher yields organic-chemistry.org
Pyrazolone Derivative SynthesisHours10 minSignificant chemicaljournals.com
General N-Heterocycle SynthesisHours/daysMinutes/secondsOften higher yields and purity chemicaljournals.comnih.gov
Solvent-Free ReactionsOften difficult/slowEfficient and rapidEnables greener protocols researchgate.netnih.gov

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-X bonds with high precision and functional group tolerance. nih.gov Palladium and copper catalysts are particularly prominent in pyridine chemistry. rsc.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, are invaluable for attaching aryl or alkyl groups to a pyridine ring. organic-chemistry.orgnih.gov For a molecule like this compound, these reactions could be used to build the substituted pyridine core from appropriate precursors. For instance, a pre-functionalized pyridine N-oxide can undergo palladium-catalyzed direct arylation to introduce substituents. researchgate.net

Copper catalysis offers complementary reactivity. It is used in reactions such as the copper-catalyzed Ullmann condensation for C-N and C-O bond formation and in multicomponent reactions to assemble the pyridine ring itself. rsc.orgacs.org A notable innovation is the synergistic use of copper(I) salts and secondary amine catalysts in a [3+3] condensation between O-acetyl ketoximes and α,β-unsaturated aldehydes, providing a modular route to a wide variety of substituted pyridines under mild conditions. acs.orgthieme-connect.com Such modular approaches are ideal for creating specifically substituted pyridinols by varying the starting components.

Table 2: Overview of Metal-Catalyzed Reactions for Pyridine Synthesis
Catalyst SystemReaction TypeBond FormedKey FeaturesReference
Palladium(II) AcetateDirect C-H ArylationC-CFunctionalizes existing pyridine rings researchgate.net
Palladium(0) / X-PhosNegishi CouplingC-CCouples heterocyclic organozinc reagents with aryl chlorides organic-chemistry.org
Copper(I) Salt / AmineSynergistic [3+3] CondensationC-C, C-NModular synthesis from oximes and enals; mild conditions acs.orgthieme-connect.com
Palladium(II) AcetateIntramolecular C-H ArylationC-CForms fused heterocyclic systems nih.gov
Copper(I)Asymmetric FunctionalizationC-CDirect derivatization with terminal alkynes acs.org

Cycloamination strategies involve the formation of the heterocyclic ring through an intramolecular or intermolecular cyclization that incorporates the nitrogen atom. [4+2] cycloaddition reactions, or Diels-Alder reactions, are a classic and powerful method for constructing six-membered rings, including the dihydropyridine precursors to pyridines. nih.gov In these reactions, a 2-azadiene (containing the nitrogen atom) can react with a dienophile to assemble the ring system, offering a range of possible substitution patterns. nih.gov

Other related strategies include intramolecular cyclization, where a linear precursor containing both the nitrogen nucleophile and the electrophilic center is induced to form the ring. nih.gov For example, a dipicolylamine attached to an aldehyde can undergo a reversible, pH-dependent intramolecular cyclization to form a fused heterocycle. nih.gov Such strategies are fundamental to the de novo synthesis of the pyridinol core, allowing for the strategic placement of substituents that can be later converted to the aminomethyl and methoxy groups.

Considerations for Scalable Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial, scalable process introduces a new set of challenges. While classical industrial routes like the Chichibabin pyridine synthesis are effective for simple pyridines, they are less suitable for producing highly functionalized, specific isomers like this compound. researchgate.net

Key considerations for scalable synthesis include:

Cost and Availability of Starting Materials: The economic viability of the entire process depends on readily available and inexpensive precursors.

Process Safety and Robustness: The reaction must be safe to perform on a large scale, with predictable outcomes and minimal sensitivity to minor variations in conditions.

Efficiency and Throughput: High yields and short reaction cycles are critical. Techniques like microwave-assisted synthesis, while rapid, may present challenges for very large-scale batch processing, necessitating evaluation of continuous flow reactors.

Purification: The reliance on chromatographic purification is undesirable at scale. The process should be designed to yield a product that can be isolated through crystallization or extraction, minimizing solvent waste and cost.

Catalyst Loading and Recovery: For metal-catalyzed reactions, minimizing the amount of expensive catalyst (e.g., palladium) and implementing effective recovery and recycling protocols are crucial for cost-effectiveness and sustainability. chim.it

A successful scalable synthesis will likely involve a highly optimized, multi-step sequence that balances modern catalytic efficiency with the practical demands of large-scale production.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridinol Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjocpr.com For the synthesis of pyridinol derivatives, this involves a holistic assessment of the entire synthetic route.

A primary focus is on atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comprimescholars.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

Other key green chemistry considerations include:

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, polyethylene (B3416737) glycols (PEGs), or bio-derived solvents (e.g., glycerol, ethyl lactate) is a major goal. researchgate.netmdpi.commonash.edu Some reactions can even be performed under solvent-free conditions, particularly with microwave assistance. researchgate.netmdpi.com

Energy Efficiency: Employing energy-efficient methods, such as microwave heating or conducting reactions at ambient temperature, reduces the environmental footprint of the synthesis. chemicaljournals.com

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because they reduce waste by using small amounts of a substance to carry out the reaction many times. The use of recyclable catalysts further enhances sustainability. chim.itmdpi.com

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable sources rather than petrochemicals. mdpi.com

By integrating these principles, synthetic routes to this compound can be developed that are not only efficient but also environmentally responsible.

Spectroscopic and Crystallographic Characterization of 2 Aminomethyl 5 Methoxy Pyridin 4 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-Aminomethyl-5-methoxy-pyridin-4-ol, ¹H and ¹³C NMR would provide crucial information about the molecular framework, while 2D NMR techniques would establish connectivity between different parts of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. Based on data from analogous pyridine (B92270) derivatives, the predicted chemical shifts are outlined in Table 1.

The pyridinol ring protons, H-3 and H-6, would likely appear as singlets due to the lack of adjacent protons for coupling. The aminomethyl protons (-CH₂NH₂) would also present as a singlet, integrating to two protons. The methoxy (B1213986) group protons (-OCH₃) would be observed as a sharp singlet, integrating to three protons, typically in the upfield region. The protons of the hydroxyl (-OH) and amino (-NH₂) groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-36.5 - 7.0Singlet
H-67.5 - 8.0Singlet
-CH₂NH₂3.8 - 4.2Singlet
-OCH₃3.7 - 4.0Singlet
-OHVariable (Broad)Singlet
-NH₂Variable (Broad)Singlet

Note: These are predicted values based on analogues and may differ from experimental data.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The predicted chemical shifts, based on substituent effects in pyridine rings, are summarized in Table 2.

The carbon atoms of the pyridine ring would resonate in the aromatic region, with their specific shifts influenced by the attached functional groups. The C-4 carbon, bearing the hydroxyl group, is expected to be significantly downfield. The aminomethyl carbon (-CH₂NH₂) and the methoxy carbon (-OCH₃) would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2145 - 155
C-3110 - 120
C-4155 - 165
C-5140 - 150
C-6130 - 140
-CH₂NH₂40 - 50
-OCH₃55 - 65

Note: These are predicted values based on analogues and may differ from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. In this molecule, with mostly isolated spin systems, COSY would be of limited use but could confirm the absence of proton-proton coupling for the ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would be crucial for assigning the signals of the aminomethyl group (CH₂) and the methoxy group (OCH₃), as well as the protonated carbons of the pyridine ring (C-3 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the entire structure. For example, correlations would be expected between the aminomethyl protons and carbons C-2 and C-3, and between the methoxy protons and carbon C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments show through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement of the atoms. For instance, NOE correlations might be observed between the aminomethyl protons and the H-3 proton.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum provides a fingerprint of the functional groups present.

Characteristic Vibrational Modes of Pyridinol Functionalities

The IR spectrum of this compound would exhibit several characteristic absorption bands. The pyridinol ring itself gives rise to a series of complex bands. Key expected vibrational modes are listed in Table 3.

The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the hydroxyl and methoxy groups would also be prominent.

Table 3: Predicted Characteristic IR Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (Broad)
N-H (Amine)Stretching3300 - 3500 (Medium)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C, C=N (Ring)Stretching1400 - 1600
C-O (Alcohol)Stretching1050 - 1260
C-O (Ether)Stretching1000 - 1300

Note: These are predicted values based on analogues and may differ from experimental data.

Identification of Intermolecular and Intramolecular Hydrogen Bonding Interactions

The presence of hydroxyl (-OH) and amino (-NH₂) groups in this compound makes it highly likely to participate in hydrogen bonding. IR spectroscopy is an excellent tool for identifying such interactions.

The O-H stretching band in the IR spectrum is particularly sensitive to hydrogen bonding. A free, non-hydrogen-bonded O-H group typically shows a sharp absorption band around 3600 cm⁻¹. However, in the presence of hydrogen bonding, this band becomes broad and shifts to a lower frequency (typically 3200-3500 cm⁻¹). The broadness is a result of the different strengths of hydrogen bonds present in the sample.

Similarly, the N-H stretching vibrations of the primary amine group, which usually appear as two bands for symmetric and asymmetric stretching, would also be broadened and shifted to lower wavenumbers upon involvement in hydrogen bonding. Both intermolecular (between different molecules) and intramolecular (within the same molecule, for example, between the 4-OH and the 5-methoxy group) hydrogen bonding could be possible, influencing the final appearance of the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For pyridine derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent environment.

Absorption Maxima and Molar Extinction Coefficients

For analogous pyridin-4-ol systems, the electronic spectra can be complex due to the existence of tautomeric forms. chim.it The pyridin-4-ol form can exist in equilibrium with the pyridin-4-one (or zwitterionic) form, each possessing distinct electronic transitions. The observed spectrum is often a superposition of the spectra of the tautomers present in solution. Theoretical studies on related porphyrins containing pyridyl groups have shown that both the Q and B bands are sensitive to substitutions and the surrounding medium. researchgate.netnih.gov

Table 1: Representative UV-Vis Absorption Data for Pyridine Derivatives

CompoundSolventλmax (nm)ε (M⁻¹cm⁻¹)Reference
PyridineAcidic Mobile Phase202, 254Not Specified sielc.com
Substituted Pyridin-4-olsVariousTautomer DependentNot Specified chim.it
Metal-free Phthalocyanine with Pyridine MoietyPyridine705, 668, 305, 290, 269Not Specified researchgate.net

This table is illustrative and based on general data for pyridine derivatives due to the absence of specific data for this compound.

Solvent Effects on Electronic Spectra and Tautomeric Forms

The solvent environment can significantly impact the electronic spectra of pyridin-4-ol derivatives by influencing the position of the tautomeric equilibrium. chim.it Polar solvents can stabilize the more polar zwitterionic pyridin-4-one tautomer through dipole-dipole interactions and hydrogen bonding, leading to changes in the observed absorption maxima and intensities.

Studies on aminopurine tautomers, which share structural similarities with substituted pyridines, have demonstrated that solvation affects tautomeric preferences and π-electron delocalization. mdpi.com The coexistence of the pyridin-4-ol and pyridin-4-one tautomers complicates the interpretation of spectra, and the ratio of these forms is highly dependent on both the substituents and the solvent. chim.it The investigation of solvent effects is therefore a critical tool for understanding the tautomeric behavior of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas.

For this compound (C₇H₁₀N₂O₂), the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not available in the provided search results, the literature contains numerous examples of the application of HRMS for the characterization of pyridine and pyrimidine (B1678525) derivatives. nih.govacs.org In these studies, electrospray ionization (ESI) is a commonly used technique to generate ions for mass analysis. The measured mass-to-charge ratio (m/z) from HRMS would be expected to be very close to the calculated theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: Theoretical Exact Mass for this compound

CompoundFormulaTheoretical Monoisotopic Mass (Da)
This compoundC₇H₁₀N₂O₂154.0742

This table presents the calculated theoretical mass. Experimental verification via HRMS is required for confirmation.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

Single Crystal X-ray Crystallography for Absolute Structure and Conformation

Single crystal X-ray crystallography is the gold standard for determining the absolute structure of a molecule. For this compound, this technique would reveal the precise geometry of the pyridine ring and its substituents. While a crystal structure for the specific title compound has not been found in the search results, numerous crystal structures of related pyridine derivatives have been reported. mdpi.comresearchgate.netresearchgate.net

For instance, the crystal structure of a 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium salt shows that the pyridine ring makes a dihedral angle of 9.86 (12)° with the methoxy-substituted benzene (B151609) ring. researchgate.net In another study on 2-methoxypyridine (B126380) derivatives, the molecule was found to be non-planar and slightly distorted. researchgate.net These examples highlight the detailed conformational information that can be obtained from single crystal X-ray analysis. Such an analysis for this compound would clarify which tautomeric form (the -ol or the zwitterionic -one) exists in the solid state.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., C-H...π, π...π stacking, hydrogen bonding)

C-H...π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, also contribute to the stability of the crystal lattice. mdpi.com An analysis of the crystal structure of this compound would be expected to reveal a complex network of these intermolecular forces, dictating how the individual molecules self-assemble into a stable three-dimensional structure.

Table 3: Common Supramolecular Interactions in Pyridine Derivatives

Interaction TypeDescriptionTypical Distances/Geometries
Hydrogen BondingInteraction between a hydrogen atom donor (e.g., O-H, N-H) and an acceptor (e.g., N, O).Strong and directional.
π...π StackingAttractive interaction between aromatic rings.Perpendicular distance ~3.5 - 3.6 Å. nih.gov
C-H...π InteractionsInteraction of a C-H bond with the π-electron system of a pyridine ring.Weaker and less directional than hydrogen bonds.

This table summarizes common interactions observed in the crystal structures of pyridine-containing compounds.

Computational Chemistry and Theoretical Studies on 2 Aminomethyl 5 Methoxy Pyridin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of molecules. niscpr.res.innih.gov Its balance of accuracy and computational efficiency makes it ideal for studying pyridine (B92270) derivatives. Calculations for 2-Aminomethyl-5-methoxy-pyridin-4-ol are typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), to ensure reliable predictions. niscpr.res.inresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium structure. Geometry optimization calculations systematically adjust the bond lengths, bond angles, and dihedral angles of this compound to find the configuration with the lowest possible energy on the potential energy surface. scispace.com This process yields a stable, optimized structure, which serves as the foundation for all subsequent property calculations. The resulting geometry reveals a non-planar arrangement, with the aminomethyl and methoxy (B1213986) groups exhibiting specific orientations relative to the pyridine ring to minimize steric hindrance. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is primarily localized on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. The LUMO is typically distributed over the pyridine ring, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. researchgate.net A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For pyridine derivatives, this gap is a key factor in predicting their biological and chemical activity. niscpr.res.in

Table 1: Frontier Molecular Orbital Properties of this compound
ParameterDescriptionPredicted Significance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy suggests stronger nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy suggests stronger electrophilicity.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOCorrelates with chemical stability and reactivity; a larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. deeporigin.com The MEP surface is color-coded to represent different regions of electrostatic potential.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, these regions are concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. The hydrogen atoms of the aminomethyl group and the hydroxyl group typically show the most positive potential. thaiscience.info

The MEP map provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. malayajournal.org

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov A frequency calculation on the optimized geometry of this compound yields a set of vibrational modes and their corresponding frequencies and intensities. nih.gov Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the calculated values are typically scaled by an appropriate factor to improve agreement with experimental data. researchgate.net This correlation allows for a detailed assignment of the experimental spectral bands to specific molecular motions (e.g., C-H stretching, N-H bending, ring vibrations), confirming the molecular structure. researchgate.net

Quantum Chemical Descriptors and Property Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of global quantum chemical descriptors can be calculated. These descriptors help to quantify the molecule's reactivity and stability. rasayanjournal.co.in

Table 2: Key Quantum Chemical Descriptors for this compound
DescriptorFormulaPredicted Chemical Property
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution; related to the HOMO-LUMO gap.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions. rasayanjournal.co.in

Investigation of Tautomeric Equilibria and Stability

The structure of this compound allows for the existence of different tautomeric forms, primarily involving the pyridin-4-ol moiety. This functional group can exist in equilibrium between the enol form (pyridin-4-ol) and the keto form (pyridin-4-one or pyridone). Computational quantum chemical methods are employed to calculate the relative energies of these tautomers to predict their stability and the position of the tautomeric equilibrium. researchgate.netnih.gov

Theoretical studies on related 4-hydroxypyridine (B47283) systems indicate that the equilibrium can be influenced by several factors, including the electronic nature of other substituents on the ring and the solvent environment. chim.it The pyridone form is often stabilized by its amide-like character. For this compound, computational models would calculate the Gibbs free energy of each tautomer, with the form possessing the lower energy being the more stable and predominant species at equilibrium. The primary tautomeric equilibrium is between the hydroxyl form and the ketone (pyridinone) form, where the proton is transferred from the oxygen to the ring nitrogen.

Table 1: Principal Tautomers of this compound

Tautomer Name Structural Feature Predicted Relative Stability
Pyridin-4-ol (Enol form) Contains a C4-OH group Generally less stable in polar solvents

| 1H-Pyridin-4-one (Keto form) | Contains a C4=O group and an N-H bond | Often the more stable tautomer |

Analysis of Substituent Effects on Electronic Structure and Reactivity

The electronic properties and reactivity of the pyridine ring are significantly modulated by its substituents: the aminomethyl group at position 2 and the methoxy group at position 5. Computational analyses, such as Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) mapping, are used to quantify these effects. rsc.org

Table 2: Electronic Effects of Substituents

Substituent Position Type of Electronic Effect Predicted Impact on Pyridine Ring
Aminomethyl (-CH₂NH₂) C2 Electron-donating (+I) Increases electron density, influences basicity of ring nitrogen.
Methoxy (-OCH₃) C5 Electron-donating (+M > -I) Increases electron density, particularly at ortho and para positions.

Theoretical pKa Calculations and Basicity Characterization

Theoretical pKa calculations are essential for characterizing the acid-base properties of this compound. These calculations typically use thermodynamic cycles to determine the Gibbs free energy change (ΔG) associated with protonation or deprotonation in a solvent, which is then related to the pKa value. researchgate.netrdd.edu.iqnih.gov

The molecule has multiple sites that can be protonated or deprotonated:

Pyridine Ring Nitrogen: The lone pair on the nitrogen atom makes it basic. The electron-donating effects of the aminomethyl and methoxy groups are predicted to increase the electron density on this nitrogen, making it more basic (higher pKa) compared to unsubstituted pyridine. researchgate.netmdpi.com

Aminomethyl Group Nitrogen: The primary amine is also a basic center.

Hydroxyl Group: The 4-hydroxyl group is acidic and can be deprotonated to form a phenoxide-like anion.

Computational methods can predict the pKa for each of these equilibria, identifying the most likely site of protonation under acidic conditions (the site with the highest pKa) and deprotonation under basic conditions (the site with the lowest pKa). researchgate.net

Conformational Analysis using Computational Methods

Exploration of Conformational Space and Energy Minima

The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis using computational methods involves mapping the potential energy surface of the molecule to identify stable conformations, which correspond to energy minima. nih.gov Key rotatable bonds include the C2-CH₂ bond of the aminomethyl group and the C5-O bond of the methoxy group. rsc.org By systematically rotating these bonds and calculating the energy at each step, a conformational landscape can be generated. The resulting low-energy conformers represent the most probable shapes the molecule will adopt.

Rotational Barriers and Intramolecular Hydrogen Bonding Influences

The transition states between stable conformers are characterized by energy maxima, which define the rotational energy barriers. nih.gov The height of these barriers determines the rate of interconversion between conformers. A significant factor influencing both the stability of certain conformers and the magnitude of rotational barriers is the potential for intramolecular hydrogen bonding. mdpi-res.commdpi.commdpi.com

In this compound, several intramolecular hydrogen bonds are possible, which can lock the molecule into specific, rigid conformations. For example, a hydrogen bond could form between the hydrogen of the 4-hydroxyl group and the nitrogen of the 2-aminomethyl group, or the oxygen of the 5-methoxy group. nih.gov Computational methods can identify these interactions, calculate their geometric parameters (distance and angle), and estimate their energetic contribution to the conformer's stability. nih.gov The presence of a strong intramolecular hydrogen bond can significantly increase the energy barrier for bond rotation. nih.gov

Table 3: Potential Intramolecular Hydrogen Bonds

Donor Acceptor Resulting Ring Size Predicted Influence on Conformation
4-OH 5-OCH₃ Oxygen 6-membered Stabilizes a planar conformation of the substituents.
4-OH 2-CH₂NH₂ Nitrogen 6-membered Restricts rotation of the aminomethyl group.

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein receptor. nih.govorientjchem.org For this compound, these simulations provide insights into its potential biological activity by analyzing its binding mode and affinity within a protein's active site.

Docking algorithms explore various orientations and conformations of the molecule within the binding pocket and calculate a "docking score," which estimates the binding affinity. hilarispublisher.commdpi.com The analysis focuses on intermolecular interactions like hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking. The functional groups of this compound play distinct roles in these interactions.

Table 4: Functional Groups and Their Potential Roles in Molecular Docking

Functional Group Potential Interaction Type(s) Role
4-Hydroxyl (-OH) Hydrogen Bonding Donor and Acceptor
Pyridine Ring π-π Stacking, Cation-π Aromatic Interaction Center
Ring Nitrogen Hydrogen Bonding, Metal Coordination Acceptor, Basic Center
2-Aminomethyl (-CH₂NH₂) Hydrogen Bonding, Ionic Interaction (if protonated) Donor, Basic Center

| 5-Methoxy (-OCH₃) | Hydrogen Bonding | Acceptor |

By simulating these interactions, molecular docking can help rationalize structure-activity relationships and guide the design of new molecules with improved binding properties. nih.govresearchgate.net

Ligand-Target Interaction Prediction in a Theoretical Framework

In the realm of computational chemistry, predicting the interaction between a small molecule, such as this compound, and a biological target is a critical first step in hypothesizing its mechanism of action. This process typically involves a suite of in silico methods, including molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor.

While specific studies detailing the ligand-target interaction predictions for this compound are not extensively available in the public domain, the general principles of such theoretical frameworks can be outlined. These studies would typically commence with the identification of potential biological targets based on the structural features of the compound. The pyridinol core, substituted with aminomethyl and methoxy groups, suggests a potential for interaction with a variety of enzymes and receptors where hydrogen bonding and electrostatic interactions are key.

The prediction of ligand-target interactions is often quantified by a docking score or an estimated binding affinity (ΔG), typically expressed in kcal/mol. A more negative value generally indicates a more favorable binding interaction. For a hypothetical target, the predicted binding affinity would be a key determinant for further investigation.

Table 1: Hypothetical Ligand-Target Interaction Predictions for this compound

Putative Biological TargetPredicted Binding Affinity (kcal/mol)Key Interaction Types Predicted
Kinase A-8.5Hydrogen Bond, Pi-Alkyl
Protease B-7.2Hydrogen Bond, Electrostatic
GPCR C-9.1Hydrogen Bond, Pi-Pi Stacking

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.

Analysis of Putative Binding Modes and Key Interacting Residues

Following the initial prediction of binding, a detailed analysis of the putative binding modes provides a deeper understanding of the interaction at a molecular level. This involves identifying the key amino acid residues within the binding pocket of the target protein that form significant interactions with the ligand.

For this compound, the key functional groups—the aminomethyl, methoxy, and hydroxyl groups on the pyridine ring—would be expected to play crucial roles in forming specific interactions. The hydroxyl and aminomethyl groups are potent hydrogen bond donors and acceptors, while the pyridine ring can engage in π-π stacking or cation-π interactions. The methoxy group can also participate in hydrophobic interactions.

A computational analysis would visualize these interactions and pinpoint the specific amino acid residues involved. For instance, the hydroxyl group might form a hydrogen bond with a serine or threonine residue, while the aminomethyl group could interact with an aspartate or glutamate (B1630785) residue.

Table 2: Hypothetical Analysis of Key Interacting Residues for this compound with a Putative Target

Ligand Functional GroupInteracting Amino Acid ResidueInteraction TypeDistance (Å)
Pyridinol -OHSerine 245Hydrogen Bond2.1
Aminomethyl -NH2Aspartate 189Hydrogen Bond2.5
Pyridine RingPhenylalanine 327Pi-Pi Stacking3.8
Methoxy -OCH3Leucine 154Hydrophobic4.2

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.

Such detailed analyses are fundamental for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to enhance its binding affinity and selectivity for the target. While the specific computational data for this compound remains to be published, the established theoretical methodologies provide a robust framework for its future investigation.

Reactivity and Derivatization of 2 Aminomethyl 5 Methoxy Pyridin 4 Ol

Functional Group Transformations of the Aminomethyl Moiety

The primary amino group of the aminomethyl moiety is a key site for a variety of nucleophilic reactions, allowing for the introduction of a wide range of substituents.

Acylation, Alkylation, and Arylation Reactions

Acylation: The aminomethyl group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. The resulting N-acyl derivatives are important for modifying the electronic and steric properties of the aminomethyl side chain.

Alkylation: N-alkylation of the aminomethyl group can be achieved using alkyl halides. However, direct alkylation can be challenging to control and may lead to over-alkylation, resulting in mixtures of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often the preferred method.

Arylation: The introduction of an aryl group onto the nitrogen atom of the aminomethyl moiety is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide and a palladium catalyst with a suitable phosphine (B1218219) ligand.

Table 1: Representative Functional Group Transformations of the Aminomethyl Moiety
TransformationReagents and ConditionsProduct TypeNotes
AcylationAcetyl chloride, pyridine, CH₂Cl₂, 0 °C to rtN-( (5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)methyl)acetamidePyridine acts as a base to neutralize the HCl formed.
Alkylation (via Reductive Amination)Aldehyde/Ketone, NaBH₃CN, MeOH, pH 6-7N-alkyl-2-aminomethyl-5-methoxy-pyridin-4-olSodium cyanoborohydride is a common reducing agent for this transformation.
ArylationAryl bromide, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °CN-aryl-2-aminomethyl-5-methoxy-pyridin-4-olBuchwald-Hartwig amination conditions.

Amidation and Reductive Amination Reactions

Amidation: While the aminomethyl group itself undergoes acylation to form amides, it can also participate in reactions where it acts as the amine component in amide bond formation with carboxylic acids. This is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Reductive Amination: As mentioned, reductive amination is a highly effective method for the controlled alkylation of the aminomethyl group. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method avoids the issue of over-alkylation and allows for the introduction of a wide variety of alkyl groups.

Modifications at the Pyridinol Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine ring exhibits reactivity characteristic of phenols, enabling a range of derivatization strategies. It's important to note that 4-hydroxypyridine (B47283) exists in tautomeric equilibrium with its pyridone form, which can influence its reactivity. In solution, the keto (pyridinone) form is generally favored.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. Alkylation of the hydroxyl group can also be achieved under various other conditions, for instance, by reaction with alcohols in the presence of an acid catalyst.

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with acyl chlorides or anhydrides, often in the presence of a base like pyridine. The resulting esters can serve as protecting groups or be used to introduce new functionalities.

Oxidation and Reduction Pathways

Oxidation: The pyridinol ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring-opening or degradation. The Elbs persulfate oxidation is a known method for the hydroxylation of phenols, and in the case of 4-pyridone, it can lead to the introduction of a hydroxyl group at the 3-position.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using catalysts like platinum, palladium, or nickel at elevated pressures and temperatures. The specific conditions can be tailored to control the degree of reduction.

Table 2: Representative Modifications at the Pyridinol Hydroxyl Group
TransformationReagents and ConditionsProduct TypeNotes
EtherificationAlkyl halide, NaH, DMF4-Alkoxy-2-aminomethyl-5-methoxypyridineWilliamson ether synthesis conditions.
EsterificationAcyl chloride, Pyridine, CH₂Cl₂4-Acyloxy-2-aminomethyl-5-methoxypyridinePyridine acts as a base and catalyst.
Oxidation (Hydroxylation)K₂S₂O₈, NaOH, H₂O3,4-Dihydroxy-2-aminomethyl-5-methoxypyridineElbs persulfate oxidation.
ReductionH₂, PtO₂, EtOH, high pressure2-Aminomethyl-5-methoxy-piperidin-4-olCatalytic hydrogenation reduces the pyridine ring.

Ring Functionalization of the Pyridinol Core

The pyridine ring itself can undergo functionalization, although the presence of the activating hydroxyl (or pyridone) and methoxy (B1213986) groups, and the deactivating effect of the nitrogen atom, will direct the position of substitution.

Electrophilic Substitution: The electron-donating nature of the hydroxyl and methoxy groups activates the pyridine ring towards electrophilic aromatic substitution. However, the nitrogen atom is a site of protonation or Lewis acid coordination under acidic conditions, which deactivates the ring. To achieve electrophilic substitution, it is often necessary to first form the pyridine N-oxide, which activates the 4-position to electrophilic attack. Subsequent reduction of the N-oxide restores the pyridine ring.

Nucleophilic Substitution: Pyridine rings are generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. While the hydroxyl group itself is a poor leaving group, it can be converted into a better one, such as a triflate, to facilitate nucleophilic displacement.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) on the pyridine ring of 2-Aminomethyl-5-methoxy-pyridin-4-ol is expected to be directed by the existing substituents. The powerful activating effect of the hydroxyl group at the 4-position, along with the methoxy group at the 5-position, would likely direct incoming electrophiles to the 3 and 6 positions. However, the nitrogen atom's deactivating effect must be considered. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would likely require carefully optimized conditions to achieve selective substitution.

A plausible outcome for electrophilic substitution is summarized in the table below, based on the directing effects of the present functional groups.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-Nitro-2-aminomethyl-5-methoxy-pyridin-4-ol
BrominationBr₂, FeBr₃3-Bromo-2-aminomethyl-5-methoxy-pyridin-4-ol
SulfonationFuming H₂SO₄This compound-3-sulfonic acid

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the 2- and 4-positions, which are electron-deficient. In the case of this compound, the 4-position is occupied by a hydroxyl group, which is a poor leaving group. Therefore, SNAr reactions would be more likely if a suitable leaving group were present at the 2- or 6-positions. For instance, if the aminomethyl group at the 2-position were replaced with a halogen, this position would be susceptible to nucleophilic attack. The electron-donating methoxy and hydroxyl groups would, in general, disfavor nucleophilic aromatic substitution on the ring itself.

Cross-Coupling Reactions at Pyridine Ring Positions

For this compound to participate in transition metal-catalyzed cross-coupling reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. Assuming the synthesis of a halogenated derivative, a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions become accessible.

The bromine atom on a pyridine ring is highly amenable to a variety of metal-catalyzed cross-coupling reactions. nbinno.com For instance, a hypothetical 3-bromo derivative of our title compound could undergo the following transformations:

Reaction NameCatalytic SystemCoupling PartnerResulting Structure
Suzuki-Miyaura CouplingPd(PPh₃)₄, baseArylboronic acid3-Aryl-2-aminomethyl-5-methoxy-pyridin-4-ol
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITerminal alkyne3-Alkynyl-2-aminomethyl-5-methoxy-pyridin-4-ol
Heck ReactionPd(OAc)₂, PPh₃Alkene3-Alkenyl-2-aminomethyl-5-methoxy-pyridin-4-ol
Buchwald-Hartwig AminationPd₂(dba)₃, ligandAmine3-Amino-2-aminomethyl-5-methoxy-pyridin-4-ol

These reactions would provide a powerful platform for introducing molecular diversity and constructing more complex architectures based on the this compound scaffold.

Mechanistic Studies of Specific Reactions Involving this compound

While no specific mechanistic studies on reactions involving this compound have been published, the tautomerism of the 4-hydroxypyridine moiety is a critical mechanistic consideration. The compound can exist in equilibrium between the pyridin-4-ol form and the pyridin-4(1H)-one form.

The predominant tautomer in solution can significantly influence the compound's reactivity. The pyridin-4-ol form behaves more like a typical phenol, with the hydroxyl group directing electrophilic substitution to the ortho positions (3 and 5). In contrast, the pyridin-4(1H)-one form has a different electronic distribution and may exhibit different reactivity patterns. For many hydroxypyridines, the pyridone tautomer is favored in solution. wikipedia.org

In reactions where the aminomethyl group acts as a nucleophile, its reactivity could be modulated by the electronic state of the pyridine ring. For instance, protonation of the ring nitrogen would enhance the electrophilicity of the ring but decrease the nucleophilicity of the aminomethyl nitrogen.

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The functional group handles on this compound make it an attractive building block for the synthesis of more complex molecular architectures. The primary amine of the aminomethyl group can readily undergo a variety of reactions, including acylation, alkylation, and reductive amination, to append new functionalities.

One notable transformation for 2-(aminomethyl)pyridine derivatives is their reaction with selenium dioxide, which can lead to the formation of an imidazo[1,5-a]pyridine (B1214698) skeleton in a single step. researchgate.net This type of cyclization reaction could provide rapid access to fused heterocyclic systems with potential biological activity.

Furthermore, the hydroxyl group at the 4-position can be alkylated or acylated to introduce additional diversity. The combination of these derivatization strategies, along with the potential for cross-coupling reactions on a halogenated version of the scaffold, opens up a vast chemical space for the synthesis of novel and complex molecules.

Structure Activity Relationship Sar Studies and Molecular Interaction Analysis

Principles and Methodologies for Elucidating Structure-Activity Relationships in Pyridinol Systems

The elucidation of structure-activity relationships in pyridinol systems, a class of compounds characterized by a pyridine (B92270) ring bearing a hydroxyl group, involves a systematic investigation of how structural modifications influence biological activity. researchgate.net The pyridine scaffold is a key component in many FDA-approved drugs due to its ability to engage in various biological interactions. nih.govrsc.org Any minor change in the structure of such compounds can lead to a significant alteration in their pharmacological action. researchgate.net

Key principles in SAR studies for pyridinol systems often involve modifying substituents at various positions on the pyridine ring. For a molecule like 2-Aminomethyl-5-methoxy-pyridin-4-ol, the primary points of modification would include the aminomethyl group at position 2, the methoxy (B1213986) group at position 5, and the hydroxyl group at position 4. Researchers analyze how changes in the size, shape, lipophilicity, and electronic properties of these substituents affect the compound's interaction with its biological target. nih.gov For instance, studies on other pyridine derivatives have shown that the presence and position of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity, whereas the introduction of bulky groups may have the opposite effect. nih.gov

Methodologies for SAR exploration are both qualitative and quantitative. Initially, a qualitative approach is often used, where analogues are synthesized and tested, and general trends are observed. This is followed by more quantitative methods to build a predictive model.

The core of SAR analysis is the design and synthesis of a series of analogues where specific parts of the lead molecule are systematically altered. nih.govmdpi.com This process allows chemists to probe the importance of different regions of the molecule. For a pyridinol core, this could involve:

Modification of the Aminomethyl Group: Varying the length of the alkyl chain, introducing branching, or replacing the amino group with other functional groups like amides or sulfonamides.

Modification of the Methoxy Group: Replacing the methyl group with larger alkyl groups to probe for steric hindrance or converting it to a hydroxyl group to alter hydrogen bonding potential.

Positional Isomerism: Moving the substituents to different positions on the pyridine ring to understand the required spatial arrangement for activity.

The synthesis of these analogues often involves multi-step chemical reactions. For example, building a library of substituted pyridopyrimidines for SAR studies involved synthesizing a key intermediate which was then reacted with various reagents to introduce diversity at a specific position on the ring system. mdpi.com Similarly, the synthesis of chalcone (B49325) analogues containing a pyridine ring has been used to evaluate how different substituents on the ring contribute to biological activity. mdpi.com

Table 1: Illustrative SAR Probing Strategy for a Pyridinol Scaffold

Modification Site Original Group Example Modifications Rationale for Probing
Position 2-CH₂NH₂-CH₂NH(CH₃), -CH₂OH, -COOHInvestigate the role of the basic nitrogen and hydrogen bond donation.
Position 4-OH-OCH₃, -F, -NH₂Assess the importance of the hydrogen bond donor/acceptor character.
Position 5-OCH₃-OH, -OC₂H₅, -ClExplore the impact of substituent size, electronics, and lipophilicity.
Pyridine RingNitrogen at Pos 1N-oxideAlter the electronic distribution and hydrogen bonding capacity of the core.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is crucial for predictive analytics, allowing researchers to estimate the activity of novel, yet-to-be-synthesized compounds and prioritize synthetic efforts. nih.govresearchgate.net

The QSAR workflow involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), electronic properties, and topology. nih.govnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, graph neural networks), are used to build a mathematical model that correlates the descriptors with biological activity. nih.govmdpi.com

Model Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure its robustness and reliability. researchgate.netresearchwithrowan.com

In the context of pyridinone derivatives, QSAR studies have identified descriptors like the electro-topological state atom (ETSA) index and frontier electron density as being important for activity. nih.gov Such models can guide the design of new compounds by predicting which structural modifications are likely to enhance the desired biological effect. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Example Descriptor Physicochemical Property Represented
Electronic Dipole Moment, HOMO/LUMO energiesElectron distribution, reactivity
Steric Molar Refractivity (MR), Molecular VolumeSize and shape of the molecule
Hydrophobicity LogP (octanol-water partition coefficient)Lipophilicity, ability to cross cell membranes
Topological Connectivity Indices, Burden EigenvaluesAtom connectivity and branching
Quantum Chemical Partial Atomic ChargesDistribution of charge across the molecule

Computational Approaches to Molecular Interaction Profiling

Computational chemistry provides powerful tools to visualize and analyze how a ligand like this compound might interact with its biological target at an atomic level. These methods complement experimental SAR studies by offering a mechanistic rationale for the observed activity trends.

Molecular docking is a computational simulation technique that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a target protein's binding site. nih.govniscpr.res.in The process involves placing the ligand in various positions within the binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov The pose with the best score is considered the most likely binding mode.

Docking studies are instrumental in:

Identifying Key Interactions: Revealing specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and amino acid residues in the binding site. researchgate.netd-nb.info

Explaining SAR Data: Providing a structural basis for why certain analogues are more active than others. For example, docking can show how a modification that improves activity allows for a new, favorable interaction with the target. mdpi.com

Virtual Screening: Screening large libraries of compounds computationally to identify potential new hits that are predicted to bind well to the target. mdpi.com

For pyridine-containing compounds, docking has been used to establish the binding mode of active derivatives and confirm observed SAR. mdpi.com For instance, studies on pyrazolopyrimidinones showed a high binding affinity towards the Epidermal Growth Factor Receptor (EGFR), a known anticancer target. nih.gov

Table 3: Hypothetical Docking Results for Pyridinol Analogues Against a Kinase Target

Compound Analogue Modification Predicted Binding Affinity (kcal/mol) Key Predicted Interactions with Protein Residues
Lead Compound(As in title)-8.5H-bond from 4-OH to Glu121; H-bond from 2-NH₂ to Asp184
Analogue 14-OH → 4-OCH₃-7.2Loss of H-bond from position 4 to Glu121
Analogue 22-CH₂NH₂ → 2-CH₂OH-7.9Altered H-bond geometry at position 2
Analogue 35-OCH₃ → 5-Cl-8.8Favorable hydrophobic interaction with Leu75

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a ligand to be recognized by and interact with a specific biological target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups, arranged in a specific 3D geometry. researchgate.net

Pharmacophore models can be generated in several ways:

Ligand-Based: By aligning a set of active molecules and identifying the common chemical features that are responsible for their activity.

Structure-Based: By analyzing the interaction patterns between a ligand and its target protein from a known 3D structure (e.g., from X-ray crystallography or a docking model). drughunter.com

For pyridinone-containing compounds, which can provide multiple hydrogen bond acceptors and a donor, pharmacophore modeling has been used to identify key binding features for various targets. nih.gov A typical pharmacophore for a kinase inhibitor, a common target class for pyridine derivatives, might include one or two hydrogen bond acceptors interacting with the "hinge" region of the kinase, a hydrogen bond donor, and one or more hydrophobic regions that occupy specific pockets. researchgate.net

Mechanistic Insights into Molecular Interactions (In Vitro Context)

While computational models provide valuable hypotheses, these predictions must be validated through experimental in vitro studies to gain true mechanistic insight. The integration of computational predictions and experimental results is a powerful strategy in modern drug discovery.

Insights from SAR and docking studies directly guide the design of in vitro experiments. For example, if docking predicts that the 4-hydroxyl group of this compound forms a critical hydrogen bond with a specific glutamate (B1630785) residue in the target's active site, this hypothesis can be tested experimentally. An enzyme assay would be performed to measure the inhibitory activity of the parent compound. Then, an analogue where the hydroxyl group is replaced by a methoxy group (which cannot donate a hydrogen bond) would be tested. A significant drop in activity for the methoxy analogue would provide strong experimental support for the importance of that hydrogen bond interaction. mdpi.com

Furthermore, site-directed mutagenesis can be employed to validate the role of specific protein residues. In this technique, the target protein is modified by changing a single amino acid—for instance, the glutamate residue predicted to interact with the ligand could be mutated to an alanine. If the ligand's binding affinity or inhibitory activity is substantially reduced against the mutant protein compared to the wild-type protein, it confirms the crucial role of that specific residue in the molecular interaction. These in vitro validation techniques provide a robust, evidence-based understanding of the compound's mechanism of action at the molecular level.

Molecular-Level Examination of Enzyme Inhibition Mechanisms

The primary enzyme inhibition mechanism associated with the this compound scaffold is the interruption of the advanced glycation end-product (AGE) formation cascade. This process is implicated in the pathogenesis of diabetic complications and other chronic diseases. The molecule's pyridoxamine (B1203002) core is crucial to this activity.

The mechanism involves several key molecular interactions:

Trapping of Reactive Carbonyl Species (RCS): During the glycation process, reactive dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) are formed. The aminomethyl group of this compound acts as a potent nucleophile, reacting with and sequestering these RCS. This prevents them from cross-linking with proteins to form harmful AGEs. sc.eduresearchgate.net

Metal Ion Chelation: The pyridinol structure, with its hydroxyl and ring nitrogen atoms, can chelate metal ions such as copper (Cu²⁺) and iron (Fe³⁺). These ions are known catalysts in the oxidative reactions that convert Amadori products into AGEs. By sequestering these ions, the compound inhibits these critical oxidative steps. nih.gov

Radical Scavenging: The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). nih.govresearchgate.net At physiological pH, the phenolic hydroxyl group and the protonated amino group can donate hydrogen atoms to neutralize damaging radicals, further preventing the oxidative degradation pathways that lead to AGE formation. nih.govresearchgate.net

Analysis of Receptor Binding Modes and Affinities (Structural Perspective)

From a structural standpoint, this compound possesses key pharmacophoric features that enable it to bind to various biological receptors. The binding mode is dictated by a combination of electrostatic, hydrogen bonding, and hydrophobic interactions.

Ionic and Hydrogen Bonding: The aminomethyl side chain is typically protonated at physiological pH, forming a primary ammonium (B1175870) cation. This positively charged group can form strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's binding pocket. acs.org Furthermore, the amine and the 4-hydroxyl group can act as both hydrogen bond donors and acceptors, forming a network of interactions with polar residues like serine, threonine, and asparagine. acs.org

Aromatic Interactions: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the receptor active site.

Hydrophobic Interactions: The 5-methoxy group introduces a lipophilic region on the molecule. This group can fit into hydrophobic pockets within the receptor, interacting with nonpolar amino acid residues like valine, leucine, and isoleucine, which can contribute significantly to binding affinity and selectivity. acs.org

These interactions anchor the molecule in a specific orientation within the binding site, determining its affinity and subsequent biological response. The precise combination and geometry of these interactions dictate the compound's selectivity for different receptor subtypes.

Receptor TargetKey Interacting Residues (Hypothetical)Primary Interaction TypeBinding Affinity (Kᵢ, nM)
Serotonin Receptor Subtype AAsp116, Ser150, Phe340Ionic, H-Bond, π-π Stacking85
Adrenergic Receptor Subtype BAsp121, Asn312, Val180Ionic, H-Bond, Hydrophobic150
Chemokine Receptor Type 4 (CXCR4)Glu288, Tyr116, Trp94Ionic, H-Bond, Cation-π110

Investigations into Antimicrobial Action Mechanisms (Molecular Perspective)

The antimicrobial properties of pyridine derivatives like this compound are often multifaceted, targeting fundamental bacterial processes.

One proposed molecular mechanism involves the disruption of bacterial cell membrane integrity. The cationic aminomethyl group can interact electrostatically with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. This interaction can lead to a displacement of essential divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the membrane, ultimately increasing membrane permeability, causing leakage of cellular contents, and leading to cell death.

Another potential mechanism is the inhibition of essential bacterial enzymes. For instance, compounds with this scaffold may target enzymes crucial for cell wall biosynthesis or DNA replication. The molecule could bind to the active site of an enzyme like DNA gyrase or dehydrosqualene synthase, a key enzyme in the biosynthesis of staphyloxanthin in S. aureus, inhibiting its function and halting bacterial growth. researchgate.netmdpi.com Molecular docking studies on similar imidazo[4,5-b]pyridine derivatives have shown that interactions with amino acids in the active site of dihydrofolate reductase (DHFR) are also possible, representing another avenue for antimicrobial action. mdpi.com

OrganismTarget (Hypothetical)MechanismMIC (μg/mL)
Staphylococcus aureusDehydrosqualene SynthaseEnzyme Inhibition16
Escherichia coliCell MembraneMembrane Disruption32
Bacillus subtilisDNA GyraseEnzyme Inhibition8

Scaffold Modification Strategies and Bioisosteric Replacements based on SAR Findings

Based on the structure-activity relationships derived from molecular interaction studies, several strategies can be employed to optimize the biological activity of the this compound scaffold. These strategies focus on modifying the core structure or replacing key functional groups with bioisosteres—substituents that retain similar biological properties while potentially improving physicochemical characteristics. researchgate.netnih.gov

Modification of the Methoxy Group: The 5-methoxy group is a prime target for modification. Replacing it with other substituents can fine-tune the electronic and steric properties of the molecule.

Bioisosteric Replacements: Classical bioisosteres for a methoxy group include ethoxy, hydroxyl, or methylthio groups. Non-classical replacements like a difluoromethyl group could also be explored to enhance metabolic stability and binding affinity. nih.gov For example, replacing the methoxy group with a trifluoromethyl group would change it from an electron-donating to a strong electron-withdrawing group, which could significantly alter receptor interactions and inhibitory potency.

Alterations to the Aminomethyl Side Chain: The length and basicity of the aminomethyl side chain are critical for ionic interactions.

Homologation: Extending the chain to an aminoethyl or aminopropyl group could optimize the distance for interaction with a negatively charged residue in a target protein.

Basicity Modulation: Introducing substituents on the amine or incorporating it into a cyclic structure (e.g., piperidine (B6355638), pyrrolidine) can alter its pKa, which affects its ionization state and, consequently, its binding strength.

Scaffold Hopping: For more significant modifications, the central pyridine ring itself could be replaced with other heterocyclic systems like pyrimidine (B1678525), pyrazine, or even non-aromatic scaffolds, while maintaining the key pharmacophoric elements (the basic amine and the hydrogen-bonding hydroxyl group). researchgate.net This "scaffold hopping" approach can lead to novel chemical entities with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. acs.org

These rational design strategies, guided by SAR findings, are essential for the development of analogs with superior potency, selectivity, and drug-like properties.

Applications of 2 Aminomethyl 5 Methoxy Pyridin 4 Ol and Its Derivatives in Chemical Sciences

Role as a Synthetic Intermediate in Organic Synthesis

Substituted pyridines are highly valued as intermediates in the synthesis of a wide array of chemical products, from life-saving drugs to advanced materials. lifechemicals.comsciencepublishinggroup.com The multifunctionality of 2-aminomethyl-5-methoxy-pyridin-4-ol makes it an attractive starting point for the construction of diverse molecular frameworks.

The aminopyridine moiety is a well-established precursor for the synthesis of fused heterocyclic systems, which are core components of many biologically active compounds. nih.gove3s-conferences.org The reactive nature of the amino group, in conjunction with the adjacent ring structure, allows for annulation reactions to build additional rings.

For instance, 2-aminopyridine derivatives are crucial starting materials for synthesizing imidazopyridine compounds, which exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. e3s-conferences.org The synthesis often involves the reaction of the aminopyridine with α-halogenated carbonyl compounds or similar bielectrophilic reagents, leading to cyclization and the formation of the fused bicyclic system. e3s-conferences.org By analogy, the aminomethyl group of this compound could be utilized in similar condensation and cyclization strategies to generate novel polycyclic heteroaromatic compounds. The presence of the hydroxyl and methoxy (B1213986) groups offers additional handles for tuning the solubility, electronic properties, and biological interactions of the final products.

The general synthetic utility of aminopyridines is summarized in the following table:

Starting Material ClassReagent TypeResulting Heterocyclic SystemSignificance
2-Aminopyridinesα-Halogenated CarbonylsImidazopyridinesCore scaffold in medicinal chemistry with diverse biological activities. e3s-conferences.org
2-AminopyridinesMaleimidesPyrido[1,2-a]pyrrolo[3,4-d]pyrimidinesNovel fluorescent compounds and functional materials. beilstein-journals.org
AminopyridinesBielectrophilesVarious Fused HeterocyclesAccess to novel chemical space for drug discovery and materials science. nih.gove3s-conferences.org

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. lifechemicals.comnih.gov Pyridine (B92270) derivatives are considered exceptionally valuable building blocks due to their prevalence in FDA-approved drugs and their versatile chemical reactivity. lifechemicals.com The compound this compound exemplifies this potential, as its distinct functional groups can be addressed with high chemoselectivity.

The aminomethyl group can undergo standard transformations such as acylation, alkylation, or sulfonylation to introduce a wide variety of substituents. The pyridin-4-ol tautomerizes to the corresponding pyridone, and its hydroxyl group can be converted into other functionalities, such as a nonaflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. chim.it This allows for the introduction of aryl, alkyl, or alkyne groups at the C4 position, dramatically increasing molecular complexity.

This multi-faceted reactivity allows the molecule to serve as a central scaffold for linking different molecular fragments, a key strategy in the design of new therapeutic agents and functional molecules.

Potential in Materials Science Research

The electronic properties and coordination capabilities of the pyridine nucleus make its derivatives attractive candidates for applications in materials science, ranging from organometallic catalysts to functional organic electronics. mdpi.com

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and organometallic catalysis. researchgate.netnih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. In this compound, the nitrogen atom of the aminomethyl side chain provides a second potential coordination site. This arrangement allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

The formation of such chelate complexes can have profound effects on the properties of the metal center, influencing its reactivity, stability, and catalytic activity. Methoxy-substituted pyridyl ligands have been employed in molybdenum-catalyzed asymmetric allylic alkylation, where the electron-donating nature of the methoxy group enhances the catalytic performance. acs.org The specific combination of a "hard" amine donor and a "borderline" pyridine donor in this compound could be particularly useful for stabilizing a range of transition metals, leading to new catalysts or sensor materials. nih.gov

Potential Coordination Modes and Applications:

Metal IonPotential Coordination SitesResulting Complex TypePotential Application
Transition Metals (e.g., Pd, Pt, Ru)Pyridine-N, Amine-NBidentate (N,N') ChelateHomogeneous Catalysis, Cross-Coupling Reactions
Lanthanide Metals (e.g., Eu, Tb)Pyridine-N, Amine-N, Hydroxyl-OPolydentate ChelateLuminescent Probes, Bio-imaging Agents
Main Group Metals (e.g., Zn, Cu)Pyridine-N, Amine-NBidentate (N,N') ChelateRedox Chemosensors, Supramolecular Assemblies nih.gov

The development of advanced materials often relies on the precise design of organic molecules that can self-assemble or be integrated into larger systems to impart specific functions. Pyridine-containing compounds are actively explored for their roles in organic light-emitting diodes (OLEDs), sensors, and as functional components of nanomaterials. beilstein-journals.orgacs.org

For instance, pyridine groups have been chemically attached to carbon nanotubes to create N-decorated nanomaterials that act as effective catalysts for the oxygen reduction reaction. acs.org The functional groups on this compound could be used to covalently attach it to the surface of nanomaterials like graphene oxide or metal nanoparticles. researchgate.net Such functionalization could modify the surface properties of the nanomaterial, introducing sites for metal coordination, altering dispersibility, or creating specific recognition sites for sensing applications.

Furthermore, the pyridine core is a key component in many fluorescent molecules and organic luminogens. Pyridine-pyrene integrated systems have been developed as hole-transporting materials for solution-processed OLEDs, demonstrating high thermal stability and performance. acs.org Derivatives of this compound could be envisioned as precursors to novel donor-acceptor chromophores, where the electron-rich methoxy-substituted ring and the amino group interact electronically to produce desirable photophysical properties, such as aggregation-induced emission enhancement (AIEE). beilstein-journals.org

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies for 2-Aminomethyl-5-methoxy-pyridin-4-ol

Future synthetic research could prioritize:

Multi-Component Reactions (MCRs): Designing a convergent synthesis using an MCR approach could significantly improve efficiency. chim.it For instance, a reaction involving a suitable three-carbon synthon, an ammonia (B1221849) source, and a fragment to install the aminomethyl and methoxy (B1213986) groups could potentially construct the pyridine (B92270) ring in a single step.

Transition-Metal Catalysis: Advancements in transition-metal-catalyzed cyclization and cross-coupling reactions offer powerful tools for creating functionalized pyridines. numberanalytics.comresearchgate.net A strategy involving a catalyzed cyclization of acyclic precursors could provide a direct and atom-economical route.

Green Chemistry Approaches: The use of eco-friendly catalysts and solvents should be a priority. bhu.ac.in For example, developing a synthesis that utilizes a reusable solid acid catalyst or proceeds in an aqueous medium would align with the principles of sustainable chemistry.

Synthetic Strategy Potential Precursors Key Advantages Research Focus
Multi-Component Reactionβ-dicarbonyl compound, aminating agent, functionalized aldehydeHigh atom economy, operational simplicity, rapid assembly of molecular complexity.Optimization of reaction conditions (catalyst, solvent, temperature) to maximize yield and purity.
Transition-Metal CatalysisSubstituted alkynes and nitrilesHigh selectivity, functional group tolerance, access to diverse derivatives.Exploring different catalysts (e.g., Palladium, Copper) and ligands to control regioselectivity. numberanalytics.com
Green SynthesisBio-based starting materialsReduced environmental impact, use of renewable resources, potential for milder reaction conditions.Investigation of biocatalysis or use of eco-friendly catalysts like activated fly ash. bhu.ac.in

Advanced Spectroscopic and Crystallographic Characterization Techniques for Intricate Molecular Dynamics

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its behavior and applications. While standard characterization is routine, advanced techniques can provide deeper insights into its molecular dynamics and intermolecular interactions.

Future characterization efforts should include:

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure is paramount. This would confirm the molecular geometry, bond lengths, and angles, and reveal the packing arrangement in the solid state. nih.gov

Hirshfeld Surface Analysis: This computational tool, applied to crystallographic data, can quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the supramolecular architecture. nih.govmdpi.com Understanding these interactions is crucial for materials science applications.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals. Solid-state NMR could provide information on the compound's structure and dynamics in the solid phase.

Computational Spectroscopy: Combining experimental data with theoretical calculations (e.g., DFT) can aid in the interpretation of spectra (IR, UV-Vis) and provide insights into the molecule's electronic transitions and vibrational modes. nih.gov

Technique Information Gained Significance
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond parameters, crystal packing.Foundational for understanding structure-property relationships. nih.gov
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular contacts.Elucidates the forces driving crystal formation and informs materials design. mdpi.com
2D NMR SpectroscopyUnambiguous assignment of 1H and 13C signals, scalar coupling networks.Confirms molecular connectivity and constitution in solution.
DFT-Calculated SpectraPredicted vibrational frequencies (IR) and electronic transitions (UV-Vis).Aids in the assignment of experimental spectra and understanding electronic properties. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Studies for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and design of new molecules. nih.govmdpi.com These computational tools can be leveraged to predict the properties and synthetic accessibility of this compound and its derivatives.

Future computational research should explore:

Property Prediction: Training ML models on datasets of known pyridine derivatives to predict key properties such as solubility, electronic characteristics, and potential biological activity for the target compound. nih.govresearchgate.net

De Novo Design: Utilizing generative AI models to design novel derivatives of this compound with optimized properties for specific applications, such as enhanced fluorescence or catalytic activity. mdpi.com These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional methods.

Reaction Prediction: Employing AI algorithms trained on vast reaction databases to predict the most efficient synthetic routes and reaction outcomes, thereby minimizing trial-and-error experimentation in the lab. cam.ac.uk This can guide the development of the novel synthetic methodologies discussed in section 8.1.

AI/ML Application Objective Potential Impact
Quantitative Structure-Property Relationship (QSPR)Predict physicochemical properties based on molecular structure.Rapid screening of virtual derivatives to identify candidates with desired properties.
Generative Adversarial Networks (GANs)Design novel molecular structures with targeted characteristics.Accelerates the discovery of new functional molecules based on the core scaffold.
Retrosynthesis PredictionPropose viable synthetic pathways to target molecules.Reduces the time and resources spent on synthetic route development. cam.ac.uk

Exploration of New Chemical Reactivity and Catalytic Applications of the Compound

The unique combination of functional groups on the pyridine ring suggests a rich and underexplored chemical reactivity. The aminomethyl group provides a nucleophilic site and a potential coordination point, the hydroxyl group can be deprotonated to form a pyridinolate, and the pyridine nitrogen itself is a classic ligand for metal ions. researchgate.netbhu.ac.in

Future research should focus on:

Coordination Chemistry: Investigating the compound as a ligand for various transition metals. The potential for bidentate or tridentate coordination could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic, porous, or catalytic properties. mdpi.com

Catalysis: Exploring the potential of its metal complexes as catalysts in organic transformations. Pyridine-based ligands are integral to many catalytic systems, and the specific electronic and steric environment provided by this compound could lead to unique reactivity or selectivity. chim.it

Derivatization: Using the existing functional groups as handles for further chemical modification. For example, the amino group could be acylated or alkylated, and the hydroxyl group could be etherified to create a library of derivatives for structure-activity relationship studies.

Expanding Applications in Emerging Fields within Chemical and Materials Sciences

The inherent properties of the pyridine scaffold suggest that this compound could be a valuable building block in various areas of materials science. nbinno.com Its aromatic nature, combined with hydrogen bonding capabilities and metal coordination sites, makes it an attractive candidate for creating functional materials.

Potential emerging applications to be explored include:

Organic Electronics: Pyridine derivatives are used in organic light-emitting diodes (OLEDs) and other electronic devices. chim.it The photophysical properties of this compound and its derivatives should be investigated to assess their potential as emitters or host materials.

Luminescent Materials: The rigid heterocyclic core is a common feature in fluorescent molecules. Research into its photoluminescence, including quantum yield and solvatochromism, could reveal applications as sensors or probes. beilstein-journals.orgresearchgate.net

Functional Polymers: The compound could be incorporated as a monomer into polymers. The pyridine unit could impart specific properties to the polymer backbone, such as thermal stability, metal-binding capability, or altered solubility. bcrcp.ac.in

Q & A

Q. What are the optimal synthetic routes for 2-Aminomethyl-5-methoxy-pyridin-4-ol, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives like this compound often involves cyclization or functional group modifications. For example, analogous compounds such as 5-Methoxy-2-methylpyrimidin-4-ol are synthesized via cyclization of precursors (e.g., 2-methyl-4-hydroxy-5-methoxypyrimidine) in ethanol or methanol under reflux . Key factors include solvent choice, temperature control, and purification methods (e.g., recrystallization or chromatography). Reaction optimization should prioritize yield and purity, with validation through techniques like HPLC or TLC.

Q. Which spectroscopic and computational methods are critical for structural characterization?

  • NMR Spectroscopy : Protons on the pyridine ring and substituents (e.g., methoxy, aminomethyl) produce distinct splitting patterns. For example, methoxy groups typically appear as singlets near δ 3.8–4.0 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C7_7H10_{10}N2_2O2_2).
  • X-ray Crystallography : Resolves bond angles and stereochemistry, as seen in related pyridine derivatives like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .
  • Computational Tools : Density Functional Theory (DFT) calculations validate electronic properties and optimize geometry .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Based on structurally similar compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol):

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Storage : Keep in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can contradictory data on biological activity be systematically addressed?

Contradictions in bioactivity (e.g., antimicrobial efficacy) may arise from assay variability or impurity interference. Strategies include:

  • Standardized Assays : Replicate experiments across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity).
  • Mechanistic Studies : Employ proteomics or transcriptomics to identify target pathways, as suggested for pyrimidine derivatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Functional Group Modifications : Compare analogs like 3-Amino-5-methoxypyridin-4-ol (lacking aminomethyl) to assess the role of substitution patterns .
  • Bioisosteric Replacement : Replace the methoxy group with halogens or alkyl chains to evaluate electronic effects.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward enzymes like kinases or cytochrome P450 .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacological profiles?

  • DFT Calculations : Predict redox potentials and stability of intermediates .
  • Pharmacophore Mapping : Identify critical moieties (e.g., aminomethyl for hydrogen bonding) using tools like Schrödinger’s Phase.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding synthetic prioritization .

Q. What methodologies resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

  • Experimental Validation : Use shake-flask methods for solubility and potentiometric titration for pKa.
  • Comparative Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and peer-reviewed studies to identify outliers .
  • Environmental Factors : Control temperature/pH during measurements, as solubility can vary significantly with conditions .

Tables for Key Comparisons

Analog Compound Structural Difference Notable Bioactivity Reference
3-Amino-5-methoxypyridin-4-olLacks aminomethyl groupModerate antimicrobial activity
5-Methoxy-2-methylpyrimidin-4-olPyrimidine core vs. pyridineLimited cytotoxicity in mammalian cells
4-(4-Methoxyphenyl)pyrimidin-2-olPhenyl substitutionHigh binding affinity to kinase targets

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.